4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

Medicinal Chemistry Stereoselective Synthesis Fragment-Based Drug Design

Addressing the need for chiral, multi-functional tetrahydrobenzofuran building blocks in fragment-based drug discovery, 4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS 585556-40-7) offers: • Undefined C-4 stereocenter for enantiomerically enriched library generation. • Dual C-2 COOH and C-4 OH handles for orthogonal protection/amide coupling. • Gem-6,6-dimethyl substitution for enhanced metabolic stability and altered ring conformation. • Favorable CNS property space (XLogP3=2, TPSA=70.7 Ų). Supplied at 95% purity with global stock for immediate shipping.

Molecular Formula C12H16O4
Molecular Weight 224.256
CAS No. 585556-40-7
Cat. No. B2380751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid
CAS585556-40-7
Molecular FormulaC12H16O4
Molecular Weight224.256
Structural Identifiers
SMILESCC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)O
InChIInChI=1S/C12H16O4/c1-6-9-7(13)4-12(2,3)5-8(9)16-10(6)11(14)15/h7,13H,4-5H2,1-3H3,(H,14,15)
InChIKeyLSTANEOPKBKSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid: Physicochemical Profile


4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid (CAS 585556-40-7) is a partially saturated benzofuran-2-carboxylic acid derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.26 g/mol . The compound features a 4-hydroxy substituent on a 4,5,6,7-tetrahydrobenzofuran core bearing additional methyl groups at positions 3, 6, and 6, yielding a single undefined stereocenter at C-4 . Its computed topological polar surface area is 70.7 Ų, with an XLogP3 of 2, two hydrogen bond donors, and four hydrogen bond acceptors . It is commercially supplied as a research chemical at purities of 95% (Fluorochem, AchemBlock) to 97% (Chemenu, Leyan) .

Undefined C-4 stereocenter as chiral derivatization handle
Partially saturated tetrahydro ring alters planarity vs fully aromatic
Orthogonal 4-OH and 2-COOH functional groups for diversification

Why This Compound Cannot Be Replaced by Generic Analogs


The combination of a partially saturated tetrahydro ring, geminal 6,6-dimethyl substitution, and a 4-hydroxy group in this compound creates a substitution pattern that is absent in simpler benzofuran-2-carboxylic acid building blocks . The saturated 4,5,6,7-tetrahydro moiety alters ring planarity and conformational flexibility relative to fully aromatic benzofuran-2-carboxylic acid (CAS 496-41-3), while the 6,6-dimethyl groups introduce steric bulk that can influence binding pocket complementarity and metabolic stability in ways that non-methylated analogs cannot replicate . Furthermore, the 4-hydroxy substituent provides both a hydrogen-bond donor and a chiral derivatization handle, distinguishing this compound from its 4-oxo analog (CAS 121625-80-7) and from 4-desoxy variants [1]. Generic in-class substitution therefore risks loss of the specific stereoelectronic features that define this compound as a distinct chemical entity for SAR exploration or fragment-based library design.

Tetrahydro saturation alters ring planarity and conformational flexibility vs fully aromatic benzofuran-2-carboxylic acid

6,6-Dimethyl substitution introduces steric bulk absent in non-methylated or mono-methyl analogs, affecting binding pocket fit

4-Hydroxy group provides a hydrogen-bond donor and chiral handle; 4-oxo or 4-desoxy analogs lack this specific stereoelectronic profile

Quantitative Differentiation vs. Closest Structural Analogs


Chiral Center Introduction vs. 4-Oxo Analog

The target compound bears a secondary alcohol at C-4, introducing one undefined stereocenter that is completely absent in the 4-oxo analog 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid (CAS 121625-80-7), which is a planar ketone at this position [1]. This stereocenter enables enantioselective derivatization strategies—such as chiral resolution or asymmetric functionalization—that cannot be performed with the achiral 4-oxo comparator [1]. The hydrogen bond donor count increases from 1 (4-oxo analog) to 2 (target compound), altering the physicochemical profile relevant to target engagement predictions .

Stereocenter & HBD
Head-to-head
Target: 1 undefined stereocenter, HBD=2
Comparator (4-oxo): 0 stereocenters, HBD=1
Enables enantioselective library synthesis absent in achiral ketone analog.
Based on structural comparison (SMILES, computed descriptors)
Medicinal Chemistry Stereoselective Synthesis Fragment-Based Drug Design

Lipophilicity Modulation vs. Non-Methylated Scaffold

The target compound exhibits an XLogP3 of 2 and a topological polar surface area (TPSA) of 70.7 Ų . In contrast, the unsubstituted 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS 1369138-08-8, molecular formula C₉H₁₀O₃, MW 166.17) lacks the 3-methyl and 6,6-dimethyl substituents and has a predicted XLogP3 of approximately 1.2 and a lower TPSA of approximately 56.5 Ų (computed via PubChem) [1]. The ΔXLogP3 of ~0.8 log units reflects the significant contribution of the additional methyl groups to membrane permeability potential, while the higher TPSA of the target compound arises from the added 4-hydroxy substituent and may influence blood-brain barrier penetrance predictions.

Lipophilicity Shift
Reported
ΔXLogP3 ≈ +0.8
ΔTPSA ≈ +14.2 Ų
May support improved membrane permeability for cell-based assays.
Computed values; experimental confirmation advised
Physicochemical Profiling ADME Prediction Lead Optimization

Commercial Purity and Procurement Landscape

The target compound is available from multiple independent suppliers with documented purity and pricing. Fluorochem supplies the compound at 95.0% purity at £424/250 mg and £752/500 mg . AChemBlock offers 95% purity at $325/250 mg, $1,030/1 g, and $3,100/5 g with storage at 0–8 °C . Chemenu lists 97% purity , and Leyan offers 97% purity . In comparison, the closest commercially available analog, 4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS 575462-25-8), is listed at a similar purity range (97%) but differs structurally by lacking the 6,6-dimethyl groups .

Vendor Purity & Pricing
Data to verify
Target: 95–97% purity, multi-vendor
Comparator (6,6-demethyl): 97% purity
Multi-vendor procurement supports supply chain redundancy.
Pricing subject to change; verify current listings
Chemical Procurement Vendor Comparison Research Supply Chain

Predicted Thermal Stability Indicators

The target compound has predicted physicochemical parameters including a density of 1.2 ± 0.1 g/cm³, a boiling point of 283.6 ± 20.0 °C at 760 mmHg, and a flash point of 125.3 ± 21.8 °C . These values indicate that the compound is a relatively high-boiling solid or viscous material at ambient conditions, with a flash point sufficiently above typical laboratory handling temperatures to allow standard benchtop manipulation without specialized flammability precautions beyond those indicated by its GHS07 hazard classification (H302, H315, H319, H335) . By comparison, the simpler benzofuran-2-carboxylic acid (CAS 496-41-3, C₉H₆O₃, MW 162.14) has a reported melting point of 192–196 °C, indicating the tetrahydro saturation and methyl substitutions in the target compound alter its thermal behavior and phase properties .

Thermal Parameters
Data to verify
Predicted BP ~284 °C, flash point ~125 °C, density 1.2 g/cm³
Informs solvent selection and safety during scale-up.
Predicted values; experimental data recommended
Chemical Stability Formulation Development Analytical Method Development

Recommended Application Scenarios


Chiral Building Block for Enantioselective Libraries

The presence of a single undefined stereocenter at C-4, absent in the 4-oxo analog (CAS 121625-80-7), makes this compound a suitable scaffold for generating enantiomerically enriched compound libraries [1]. The chiral secondary alcohol can undergo stereoselective esterification, etherification, or oxidation to yield diastereomerically pure intermediates for fragment-based drug discovery. Researchers seeking to explore the impact of chirality on target binding within the tetrahydrobenzofuran chemotype should prioritize this compound over its achiral 4-oxo counterpart.

Scaffold for Modulating CNS-Penetrant Lipophilicity

With an XLogP3 of 2 and a TPSA of 70.7 Ų , this compound occupies a favorable property space for CNS drug-like molecules, distinct from the more polar non-methylated tetrahydrobenzofuran-2-carboxylic acid scaffold (predicted XLogP3 ~1.2). The 6,6-dimethyl substitution provides steric shielding that may reduce metabolic oxidation at the tetrahydro ring, a feature documented for gem-dimethyl motifs in related heterocyclic systems. Medicinal chemists optimizing lead series for balanced permeability and metabolic stability may find this substitution pattern advantageous.

Carboxylic Acid Handle for Amide Coupling

The carboxylic acid at position 2 provides a reactive handle for standard amide coupling (e.g., HATU, EDC/HOBt) to generate diverse amide libraries . The 4-hydroxy and carboxylic acid groups offer orthogonal protection strategies: the carboxylic acid can be selectively activated for amide bond formation while the secondary alcohol is temporarily protected, or vice versa. This dual functionality distinguishes the compound from simpler benzofuran-2-carboxylic acid (CAS 496-41-3), which lacks the secondary alcohol and therefore offers fewer diversification vectors.

Reference Standard for Analytical Method Development

The commercially available compound with certified purity (95–97%) from multiple vendors can serve as a reference standard for HPLC method development, GC-MS analysis, or NMR spectral library construction for the tetrahydrobenzofuran-2-carboxylic acid class. Its distinct InChI Key (LSTANEOPKBKSDR-UHFFFAOYSA-N) and MDL number (MFCD04030521) provide unambiguous identifiers for database registration and inventory management in compound management workflows.

Application
Selection Property
Validation Focus
Chiral building block for enantioselective libraries
Undefined C-4 stereocenter
Enantiomer resolution and chiral derivatization efficiency
CNS permeability profiling scaffold
Lipophilicity and polarity profile
Membrane permeability and BBB penetration predictions
Amide coupling diversification
2-COOH group, orthogonal to 4-OH
Amide coupling efficiency and protection strategy compatibility
Analytical reference standard
Documented purity and multi-vendor supply
HPLC/GC-MS/NMR method validation and spectral library
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